1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring, along with a propanone side chain
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2,5-dichloro-3-bromophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as tetrachloroethane at elevated temperatures (70-80°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one include:
1-(3-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atoms and has a shorter side chain.
1-(3-Chloro-2-hydroxyphenyl)ethanone: Contains chlorine instead of bromine and has a shorter side chain.
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one: Has a longer side chain.
The uniqueness of this compound lies in its specific combination of halogen atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7BrCl2O2 |
---|---|
Molekulargewicht |
297.96 g/mol |
IUPAC-Name |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |
InChI-Schlüssel |
RMSQNVMXCNCFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.